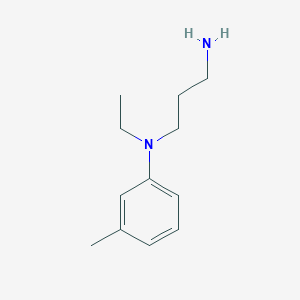
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine
描述
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of “N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine” is not explicitly provided in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, density, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the sources I found .科学研究应用
DEET has been the subject of numerous scientific studies. It has been found to be an effective repellent against mosquitoes, ticks, fleas, and other insects. It has also been studied for its potential use in preventing the transmission of diseases such as malaria and Lyme disease. Additionally, DEET has been studied for its potential use as an insecticide.
作用机制
DEET works by blocking the receptors on the antennae of insects that detect carbon dioxide, a byproduct of human respiration. By blocking these receptors, DEET prevents the insects from detecting humans and prevents them from biting. Additionally, DEET has been found to act as an insecticide, killing some species of insects on contact.
Biochemical and Physiological Effects
DEET is generally considered to be safe for humans when used as directed. However, it can cause skin irritation in some people. Additionally, prolonged exposure to DEET can cause neurological effects, such as dizziness, confusion, and difficulty concentrating. It is important to note that DEET should not be used on children under the age of two.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been the subject of numerous scientific studies. It is generally considered to be safe for humans when used as directed. However, it can cause skin irritation in some people and prolonged exposure can cause neurological effects. Additionally, DEET is not recommended for use on children under the age of two.
未来方向
The future of DEET research is focused on further understanding the biochemical and physiological effects of the compound, as well as exploring potential applications. Future research may focus on developing more effective and safer insect repellents and insecticides. Additionally, research may focus on developing DEET-based products that are tailored to specific insect species or geographical regions. Finally, research may focus on exploring the potential of DEET as a vector control agent, as well as its potential use in vaccine delivery.
安全和危害
属性
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTHZXGQNYXAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)C1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



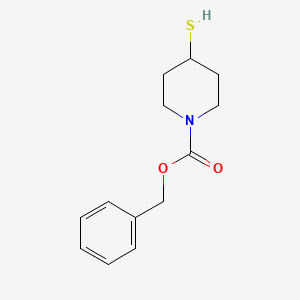
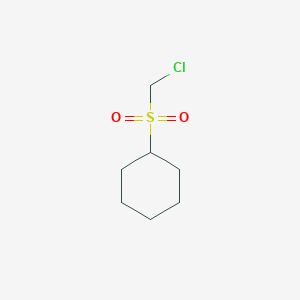
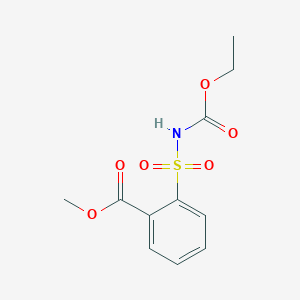

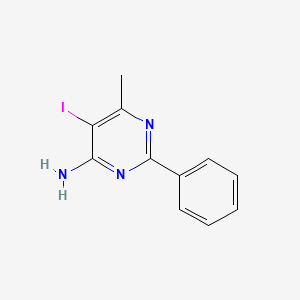
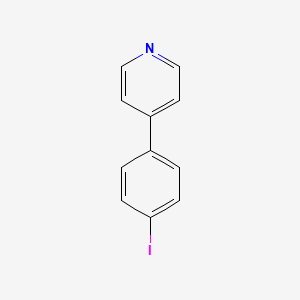
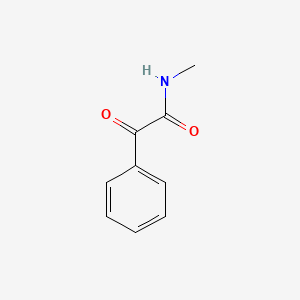

![2-chloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3156740.png)
![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3,6-dicarboxylic acid diethyl ester](/img/structure/B3156745.png)
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B3156749.png)
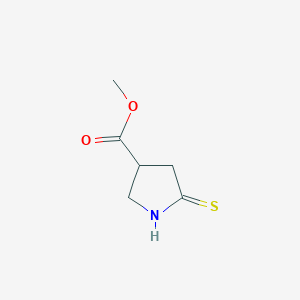

![Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B3156774.png)